1-BENZYL-3-[(E)-{2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZIN-1-YLIDENE}METHYL]-1H-INDOLE
Overview
Description
1-BENZYL-3-[(E)-{2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZIN-1-YLIDENE}METHYL]-1H-INDOLE is a complex organic compound characterized by its unique structure, which includes a benzyl group, a tetrafluorophenyl group, and an indole core
Preparation Methods
The synthesis of 1-BENZYL-3-[(E)-{2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZIN-1-YLIDENE}METHYL]-1H-INDOLE typically involves multiple steps, starting with the preparation of the indole core. The synthetic route may include the following steps:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via N-alkylation of the indole nitrogen using benzyl halides in the presence of a base.
Attachment of the Tetrafluorophenyl Group: This step involves the reaction of the indole derivative with a tetrafluorophenyl hydrazine derivative under appropriate conditions to form the final product.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-BENZYL-3-[(E)-{2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZIN-1-YLIDENE}METHYL]-1H-INDOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, particularly at the benzyl or tetrafluorophenyl groups, using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-BENZYL-3-[(E)-{2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZIN-1-YLIDENE}METHYL]-1H-INDOLE has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel pharmaceuticals targeting specific biological pathways.
Material Science: Due to its fluorinated phenyl group, the compound may exhibit interesting properties for use in advanced materials, such as polymers or coatings.
Biological Studies: The compound can be used as a probe or ligand in biochemical assays to study protein-ligand interactions or enzyme activity.
Mechanism of Action
The mechanism of action of 1-BENZYL-3-[(E)-{2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZIN-1-YLIDENE}METHYL]-1H-INDOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
1-BENZYL-3-[(E)-{2-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZIN-1-YLIDENE}METHYL]-1H-INDOLE can be compared with other similar compounds, such as:
Indole Derivatives: Compounds like indole-3-acetic acid or indole-3-carbinol, which also contain the indole core but differ in their substituents and biological activities.
Fluorinated Phenyl Compounds: Compounds like 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzyl bromide, which share the fluorinated phenyl group but have different core structures and applications.
The uniqueness of this compound lies in its combination of the indole core with the fluorinated phenyl group, providing it with distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(E)-(1-benzylindol-3-yl)methylideneamino]-2,3,5,6-tetrafluoro-4-(trifluoromethyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14F7N3/c24-18-17(23(28,29)30)19(25)21(27)22(20(18)26)32-31-10-14-12-33(11-13-6-2-1-3-7-13)16-9-5-4-8-15(14)16/h1-10,12,32H,11H2/b31-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFISPMCGIULDV-VNTWQREPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=NNC4=C(C(=C(C(=C4F)F)C(F)(F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=N/NC4=C(C(=C(C(=C4F)F)C(F)(F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14F7N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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